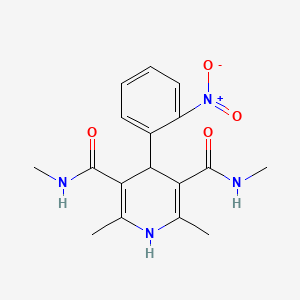
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N',2,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N’,2,6-tetramethyl- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxamide groups and a nitrophenyl group, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N’,2,6-tetramethyl- typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction mixture being heated under reflux .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule .
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N’,2,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: The nitrophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions include various substituted pyridines and dihydropyridines, which have significant applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N’,2,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N’,2,6-tetramethyl- exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Dimethyl 2,6-pyridinedicarboxylate
Uniqueness
Compared to these similar compounds, 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N’,2,6-tetramethyl- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
161771-90-0 |
|---|---|
Molecular Formula |
C17H20N4O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-N,5-N,2,6-tetramethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C17H20N4O4/c1-9-13(16(22)18-3)15(14(10(2)20-9)17(23)19-4)11-7-5-6-8-12(11)21(24)25/h5-8,15,20H,1-4H3,(H,18,22)(H,19,23) |
InChI Key |
HYCBZTLYVMQOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC=CC=C2[N+](=O)[O-])C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


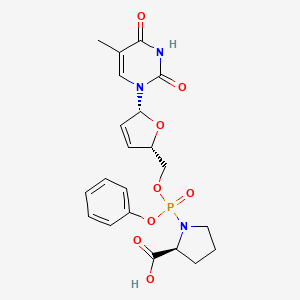
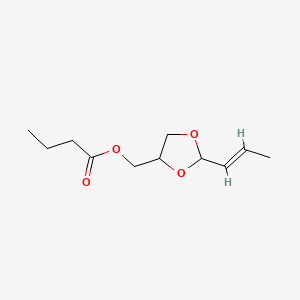
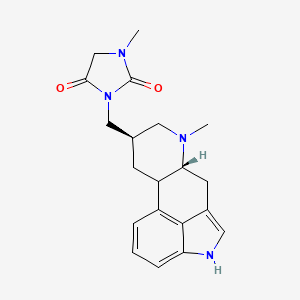

![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
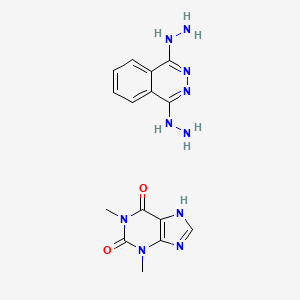
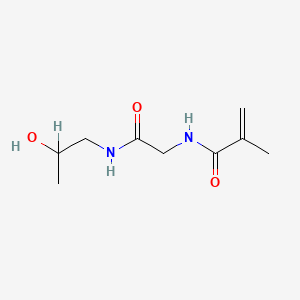
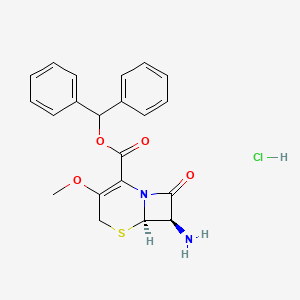
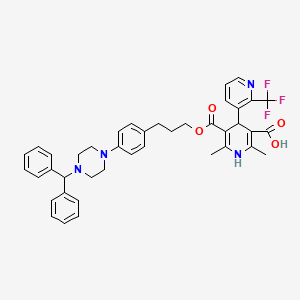
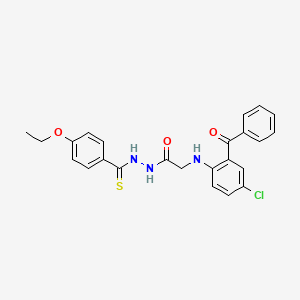
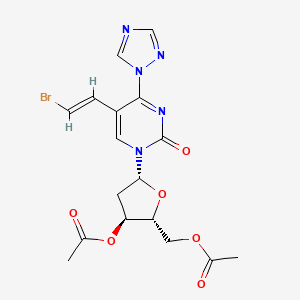


![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
